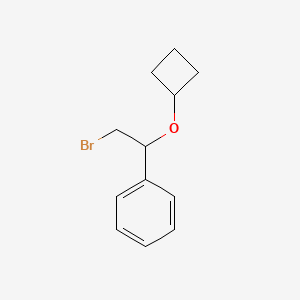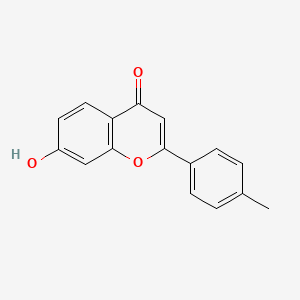![molecular formula C8H6N2O2 B13551185 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound with a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol . This compound is characterized by a fused ring system consisting of pyridine and pyrimidine rings, which imparts unique chemical and biological properties. It is commonly used in various scientific research applications due to its versatile reactivity and potential therapeutic benefits.
Métodos De Preparación
The synthesis of 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine: This compound has a different ring fusion pattern, leading to distinct chemical and biological properties.
Pyrido[3,4-d]pyrimidine:
Pyrido[4,3-d]pyrimidine: This isomer also exhibits different properties due to its ring structure.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C8H6N2O2 |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
pyrido[1,2-c]pyrimidine-1,3-dione |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-6-3-1-2-4-10(6)8(12)9-7/h1-5H,(H,9,11,12) |
Clave InChI |
NMVFPAXKGOERKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=O)NC(=O)N2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


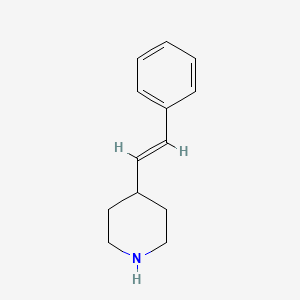
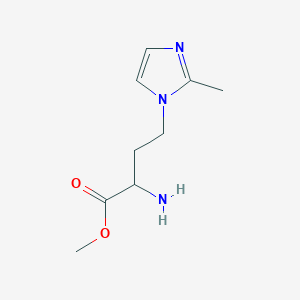
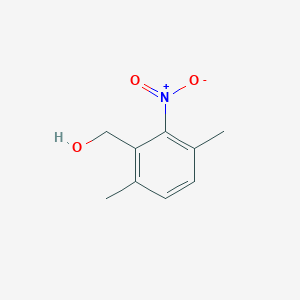
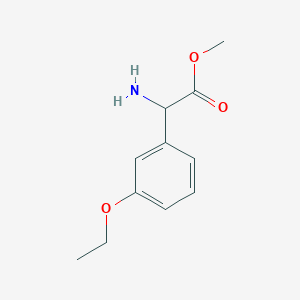
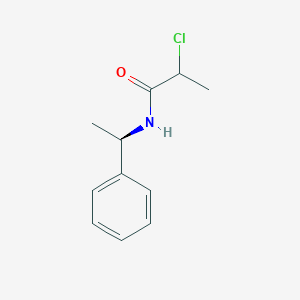
![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
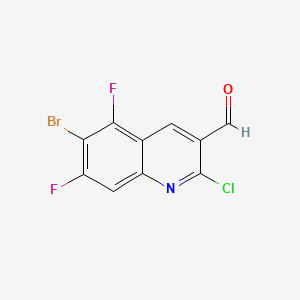
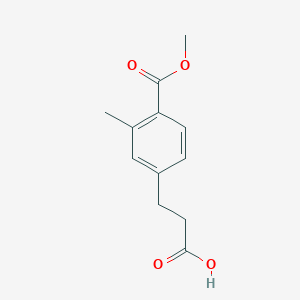
![6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13551161.png)
